molecular formula C19H23ClN2O2S B2678581 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one CAS No. 1797092-75-1

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one

Cat. No.: B2678581
CAS No.: 1797092-75-1
M. Wt: 378.92
InChI Key: LATOJLFPQWSCKO-UHFFFAOYSA-N
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Description

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one is a complex organic compound that features a thiazepane ring, an oxazole ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazepane ring. Common reagents include thiourea and haloalkanes.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorobenzene derivatives.

    Formation of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving nitriles and aldehydes.

    Coupling Reactions: The final step involves coupling the thiazepane and oxazole intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Biological Research: It is used in studies to understand its interaction with biological targets, including enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-2-(3,5-dimethylisoxazol-4-yl)ethanone
  • 1-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3,3,3-trifluoropropan-1-one

Uniqueness

Compared to similar compounds, 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2S/c1-13-15(14(2)24-21-13)7-8-19(23)22-10-9-18(25-12-11-22)16-5-3-4-6-17(16)20/h3-6,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LATOJLFPQWSCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC(SCC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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